

Part 1: Calcium-Modulating Cyclophilin Ligand (CAMLG/CAML)

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Compound of Interest		
Compound Name:	Calcium channel-modulator-1	
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Calcium-Modulating Cyclophilin Ligand (CAMLG or CAML) is an integral membrane protein residing in the endoplasmic reticulum (ER). It is a versatile signaling molecule involved in a range of biological processes, from protein trafficking to immune response.

Core Functions of CAMLG

CAMLG has been identified to play crucial roles in several key cellular activities:

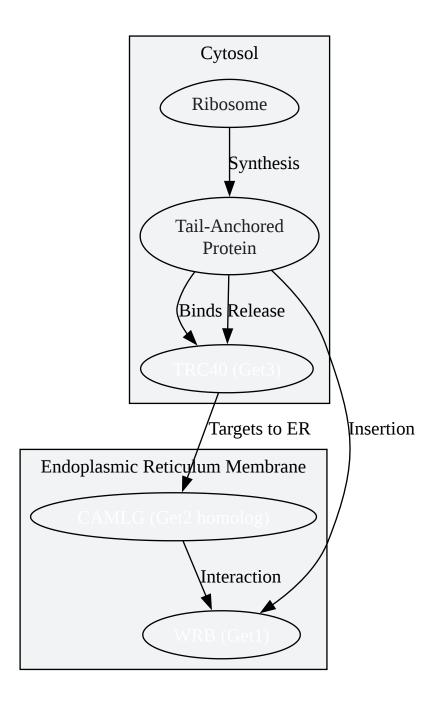
- Post-translational Insertion of Tail-Anchored (TA) Proteins: CAMLG acts as a receptor for the TRC40 protein, which is the mammalian homolog of the yeast Get3 ATPase. This interaction is essential for the insertion of newly synthesized TA proteins into the ER membrane. TA proteins are a class of membrane proteins characterized by a single C-terminal transmembrane domain.[1]
- T-Cell Activation and Survival: CAMLG is critical for the survival of T cells following their
 activation via the T-cell receptor (TCR). While CAMLG-deficient T cells can initiate the
 activation process, they exhibit reduced proliferation and undergo cell death.[2] This
 implicates CAMLG in a vital survival function downstream of T-cell activation.[2]
- Regulation of GABA(A) Receptor Trafficking: CAMLG interacts with the gamma2 subunit of GABA(A) receptors. This interaction is important for the accumulation and functional expression of these receptors at postsynaptic inhibitory synapses.[3] Depletion of CAMLG leads to a reduction in GABA-evoked currents and synaptic function due to impaired recycling of endocytosed GABA(A) receptors back to the cell surface.[3]



• Calcium Signal Transduction: CAMLG is a participant in the calcium signal transduction pathway. It binds to cyclophilin B and acts downstream of the T-cell receptor and upstream of calcineurin, leading to an influx of calcium.[4][5]

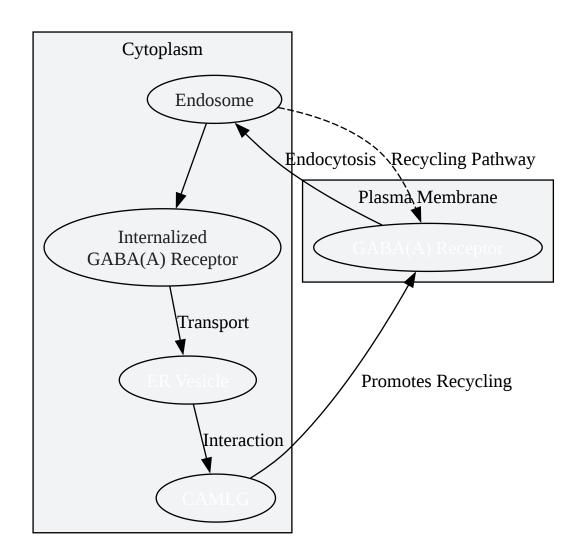
Signaling Pathways Involving CAMLG

The diverse functions of CAMLG are mediated through its participation in distinct signaling and trafficking pathways.





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Experimental Protocols

The functional characterization of CAMLG has been achieved through a variety of molecular and cellular biology techniques.



Experiment	Methodology	Purpose
Immunoprecipitation	Cell lysates from transfected cells or brain tissue are incubated with an antibody specific to CAMLG. The antibody-protein complexes are then captured, and the interacting proteins (e.g., GABA(A) receptors) are identified by Western blotting.	To identify proteins that physically interact with CAMLG.
shRNA-mediated Knockdown	Short hairpin RNAs (shRNAs) targeting CAMLG mRNA are introduced into neurons to reduce the expression of the CAMLG protein. The functional consequences, such as changes in GABA-evoked currents, are then measured using electrophysiology.[3]	To study the loss-of-function phenotype of CAMLG.
T-cell Activation and Proliferation Assays	T cells from tamoxifen- inducible CAML knockout mice are stimulated with anti-CD3 and anti-CD28 antibodies. Cell proliferation is measured by assays such as CFSE dilution, and cell viability is assessed using viability dyes and flow cytometry.[2]	To determine the role of CAMLG in T-cell activation, proliferation, and survival.

Part 2: Calcium Homeostasis Modulator 1 (CALHM1)

Calcium Homeostasis Modulator 1 (CALHM1), formerly known as FAM26C, is a plasma membrane ion channel that plays a significant role in neuronal excitability and taste signaling. [6][7] Unlike CAMLG, CALHM1 is a pore-forming subunit of an ion channel.[8][9][10]



Core Functions of CALHM1

CALHM1 is a unique ion channel with distinct regulatory mechanisms and physiological roles:

- Voltage and Extracellular Calcium Gating: The gating of the CALHM1 channel is allosterically regulated by both membrane voltage and the concentration of extracellular Ca²⁺ ([Ca²⁺]o).[6]
 [7] At physiological [Ca²⁺]o (around 1.5 mM) and resting membrane potentials, the channel is closed. Depolarization or a reduction in [Ca²⁺]o increases the channel's open probability.[6]
 [7]
- Ion Permeability: CALHM1 forms a large pore (~14 Å in diameter) that is permeable to both cations and anions, including Ca²⁺ and ATP.[6][7]
- Neuronal Excitability: In the brain, CALHM1 is involved in modulating the excitability of cortical neurons, particularly in response to low extracellular calcium levels.[6][7][8]
- Taste Sensation: CALHM1 functions as an essential ATP release channel in type II taste bud cells, which are responsible for sensing sweet, bitter, and umami tastes. This ATP release is a form of nonsynaptic neurotransmitter release.[6][7]

Quantitative Data

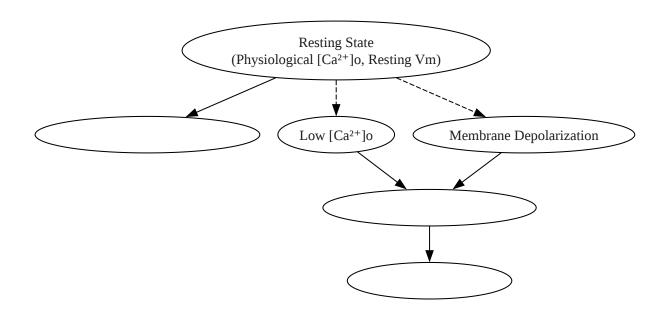


Parameter	Value	Context
IC₅₀ for Aortic Contraction	0.8 μM	This value is attributed to a small molecule referred to as "Calcium channel-modulator-1" in a commercial context, which may not be the CALHM1 protein itself but a compound that modulates its activity.[11]
Pore Diameter	~14 Å	The functional pore diameter of the hexameric CALHM1 channel.[6][7]
Physiological [Ca²+]o	~1.5 mM	The extracellular calcium concentration at which CALHM1 channels are typically closed at resting membrane potentials.[6][7]

Signaling and Regulatory Mechanisms

The function of CALHM1 is intricately linked to changes in the cellular environment.





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Experimental Protocols

The biophysical and physiological properties of CALHM1 have been elucidated using electrophysiological and molecular techniques.



Experiment	Methodology	Purpose
Two-Electrode Voltage Clamp (TEVC)	CALHM1 is expressed in Xenopus oocytes. The membrane potential is clamped at various voltages, and ionic currents are recorded in response to changes in the extracellular ion composition (e.g., removal of Ca ²⁺).[6]	To characterize the voltage- and ion-dependent gating properties of the CALHM1 channel.
Patch-Clamp Electrophysiology	This technique is applied to isolated taste bud cells or cultured neurons to record whole-cell currents. The effect of CALHM1 modulators or genetic knockout on these currents can be assessed.[12]	To measure CALHM1-like currents in native cells and understand their physiological role.
Calcium Imaging	Cells expressing CALHM1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). Changes in intracellular calcium concentration are measured in response to stimuli such as the removal and re-addition of extracellular calcium.[10]	To visualize and quantify the influx of calcium through CALHM1 channels.
Genetic Knockout Models	Mice with a targeted deletion of the CALHM1 gene are generated. The physiological consequences, such as altered taste perception or neuronal excitability, are then studied in these animals.[8][12]	To determine the in vivo function of CALHM1.



Conclusion

While both CAMLG and CALHM1 are associated with calcium modulation, they are functionally and structurally distinct entities. CAMLG is an ER-resident protein crucial for protein trafficking and immune cell survival, acting as a component of larger protein complexes. In contrast, CALHM1 is a pore-forming ion channel in the plasma membrane that directly gates the flow of ions in response to environmental cues. A clear understanding of the specific functions of each "Calcium channel-modulator-1" is essential for researchers and drug development professionals targeting these pathways.

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